amino}butanoic acid CAS No. 1343386-72-0](/img/structure/B2458850.png)

3-{[(Tert-butoxy)carbonyl](ethyl)amino}butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

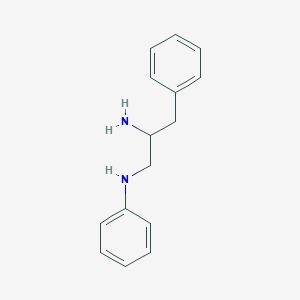

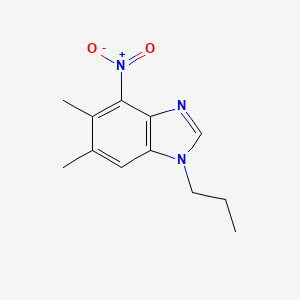

“3-{(Tert-butoxy)carbonylamino}butanoic acid” is a chemical compound with the CAS Number: 1343386-72-0 . It has a molecular weight of 231.29 . The IUPAC name for this compound is 3-[(tert-butoxycarbonyl)(ethyl)amino]butanoic acid . The compound is typically stored at room temperature and is available in an oil form .

Synthesis Analysis

The synthesis of compounds similar to “3-{(Tert-butoxy)carbonylamino}butanoic acid” often involves the use of tert-butoxide . Tert-butoxide can be used to form the “less substituted” alkenes in elimination reactions (the E2, specifically) .Molecular Structure Analysis

The InChI code for “3-{(Tert-butoxy)carbonylamino}butanoic acid” is 1S/C11H21NO4/c1-6-12(8(2)7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

The tert-butoxide group in “3-{(Tert-butoxy)carbonylamino}butanoic acid” can participate in elimination reactions to form less substituted alkenes .Physical And Chemical Properties Analysis

“3-{(Tert-butoxy)carbonylamino}butanoic acid” is an oil at room temperature . It has a molecular weight of 231.29 .Scientific Research Applications

- Application : Tert-butyl disulfide (Tbeoc) can be used to protect the carboxyl groups of Asp and Glu or the amino groups of Lys, Orn, and Dap. This strategy enables mild and metal-free synthesis of lactam cyclic peptides .

- Application : A phosphonium ionic liquid with low viscosity and high thermal stability effectively deprotects Boc groups at elevated temperatures, expanding the possibilities for extracting water-soluble polar organic molecules .

- Application : Boc derivatives are widely used in peptide chemistry. A new Boc-protecting reagent, di-tert-butyl pyrocarbonate (Boc20), has facilitated the production of Boc-(amino acid) derivatives .

- Application : Analyzing the energy changes with conformation provides insights into the spontaneity of the reaction .

Peptide Synthesis Using Boc-Amino Acid Ionic Liquids (Boc-AAILs) :

Deprotection of Boc Groups in Peptide Chemistry

High-Temperature Boc Deprotection Using Ionic Liquids

Synthesis of tert-Butyloxycarbonyl Derivatives of Amino Acids

Analysis of N-tert-Butoxy-Carbonyl Anhydride Formation

Other Organic Synthesis Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with biological targets that have affinity for amines.

Mode of Action

The mode of action of 3-{(Tert-butoxy)carbonylamino}butanoic acid is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo similar reactions in biological systems, potentially leading to the release of the protected amine.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and oil-like physical form , may influence its bioavailability. For instance, its oil-like form may enhance absorption through lipid membranes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-{(Tert-butoxy)carbonylamino}butanoic acid. For instance, the compound’s stability at room temperature suggests that it may be sensitive to temperature changes. Additionally, its solubility in various solvents indicates that the compound’s action and efficacy may be influenced by the surrounding solvent environment.

properties

IUPAC Name |

3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-12(8(2)7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUKGOAOKYNXBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)CC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Tert-butoxy)carbonyl](ethyl)amino}butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2458768.png)

![methyl 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2458774.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2458776.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2458777.png)